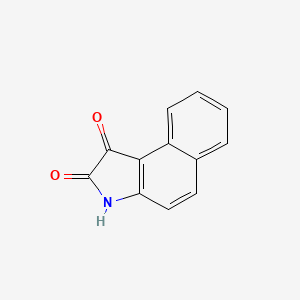
1H-Benz(e)indole-1,2(3H)-dione
Übersicht
Beschreibung
1H-Benz(e)indole-1,2(3H)-dione is a derivative of the compound 1,1,2-Trimethyl-1H-benz[e]indole . This compound can be used as an indole pH fluorescent probe and can be used for intracellular pH detection and cell marking .
Synthesis Analysis
While specific synthesis methods for 1H-Benz(e)indole-1,2(3H)-dione were not found, there are general methods for synthesizing indole derivatives. For instance, an inexpensive aminoguanidine can efficiently catalyze a reductive cyclization of o-phenylenediamines with CO2 in the presence of triethoxysilane .Molecular Structure Analysis
The molecular structure of 1,1,2-Trimethyl-1H-benz[e]indole, a related compound, is characterized by a benz[e]indole core with three methyl groups attached .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can be alkylated at the nitrogen atom, though this can be challenging due to the poor nucleophilicity of the nitrogen atom and the competing alkylation reaction at the C-3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2-Trimethyl-1H-benz[e]indole, a related compound, include a melting point of 111-117 °C, a boiling point of 338.66°C (rough estimate), and a density of 0.7 .Wissenschaftliche Forschungsanwendungen
Precursor for Drug Synthesis
Benzo[e]isatin: serves as a crucial precursor in drug synthesis. Its heterocyclic structure is versatile for creating a wide range of pharmacologically active compounds. Researchers have developed novel methods for synthesizing N-, C2-, and C3-substituted and spiro derivatives of isatin, which are foundational for creating new drugs .
Anti-Cancer Activity
The compound has been extensively studied for its anti-cancer properties. It targets various cancer-related enzymes and receptors such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin. These interactions are promising for the development of anti-cancer therapies .
Antiviral Properties
Isatin derivatives, including benzo[e]isatin , have shown broad-spectrum antiviral activities. They have been effective against several viruses, contributing to the development of potent antiviral drugs. The structure-activity relationships (SARs) of these derivatives are key to designing new antiviral therapies .
Industrial Applications: Dyes and Corrosion Prevention
Beyond medical applications, benzo[e]isatin is used in the dye industry due to its chromophoric properties. It’s also involved in corrosion prevention, providing protective coatings for metals .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzo[e]isatin, also known as 1H-benzo[e]indole-1,2(3H)-dione, is a biologically active compound that has been noted for its various biological activities . It has been found to interact with the SARS-CoV main protease , which plays a crucial role in the viral replication cycle . This interaction makes benzo[e]isatin a potential inhibitor of the SARS-CoV main protease .
Mode of Action
It is known that the compound interacts with its targets, such as the sars-cov main protease, leading to changes that can inhibit the function of these targets . The compound’s interaction with its targets is likely facilitated by its unique chemical structure, which includes a lactam and a keto moiety .
Biochemical Pathways
Benzo[e]isatin is involved in the synthesis of new benzo-fused spiro heterocycles . These heterocycles are synthesized by reactions of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate . The resulting compounds have been noted for their various biological activities .
Pharmacokinetics
It is known that the pharmacokinetic profiles of benzodiazepines, a related class of compounds, exhibit apparent first-order kinetics
Result of Action
The result of benzo[e]isatin’s action is the inhibition of its targets, such as the SARS-CoV main protease . This inhibition can potentially disrupt the viral replication cycle, making benzo[e]isatin a potential therapeutic agent against SARS-CoV . Additionally, several Schiff base derivatives of isatin have been synthesized and found to be effective as antimicrobial agents .
Action Environment
The action, efficacy, and stability of benzo[e]isatin can be influenced by various environmental factors. For example, the synthesis of new benzo-fused spiro heterocycles involves reactions with various compounds in the presence of specific catalysts . The efficacy of benzo[e]isatin as an inhibitor of the SARS-CoV main protease may also be influenced by the presence of other compounds in the environment
Eigenschaften
IUPAC Name |
3H-benzo[e]indole-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFBDVLNFODOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204479 | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz(e)indole-1,2(3H)-dione | |
CAS RN |
5588-87-4 | |
| Record name | 1H-Benz[e]indole-1,2(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of benzisatin derivatives in medicinal chemistry?
A: Benzisatin derivatives have shown promising antihypoxic activity []. This suggests potential applications in conditions where oxygen deficiency is a factor. Further research is needed to explore specific mechanisms and potential therapeutic uses.
Q2: What are some of the chemical reactions that benzisatin can undergo?
A: Benzisatin can undergo both monobromination [] and mononitration []. This means that a single bromine or nitro group can be added to the benzisatin molecule, leading to the synthesis of various derivatives. These reactions allow for the modification of the benzisatin structure, potentially influencing its properties and biological activity.
Q3: Why are monobromination and mononitration reactions important in the context of benzisatin research?
A: These reactions are crucial for structure-activity relationship (SAR) studies [, ]. By introducing specific functional groups like bromine or a nitro group, researchers can investigate how these modifications affect the biological activity of benzisatin derivatives. This information is valuable for designing and synthesizing new compounds with improved potency or selectivity for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

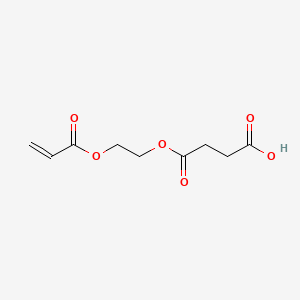
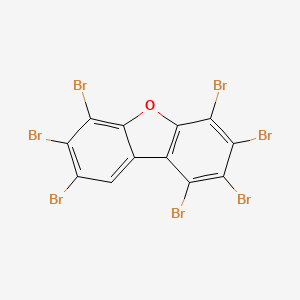
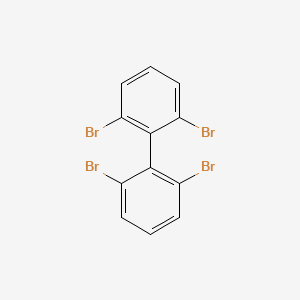
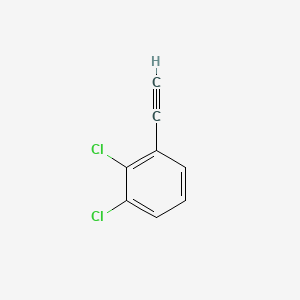


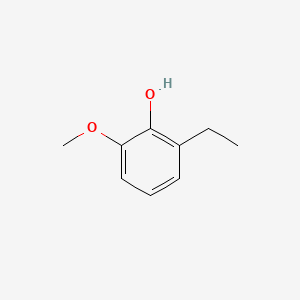
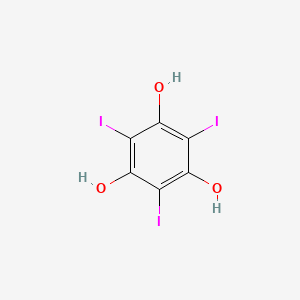
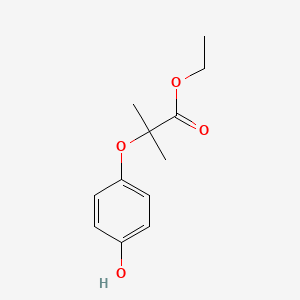
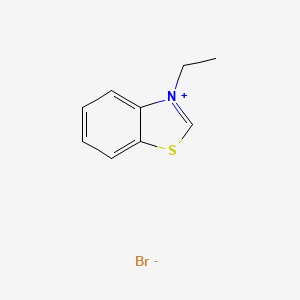
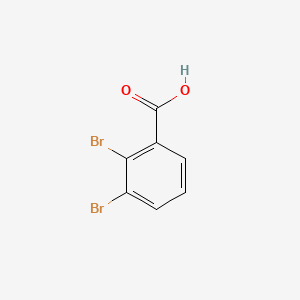

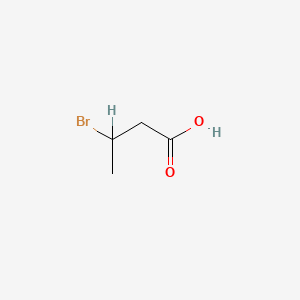
![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)